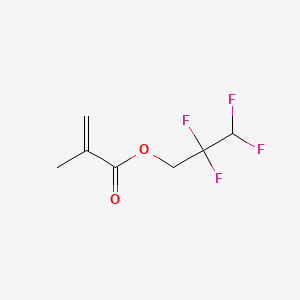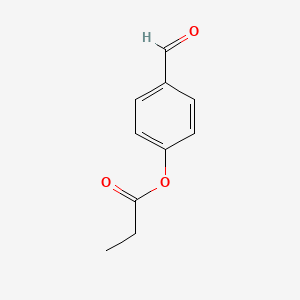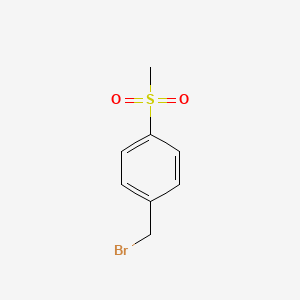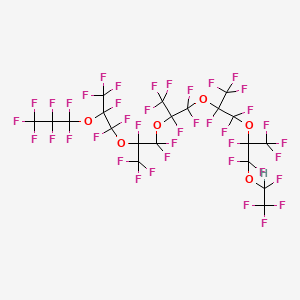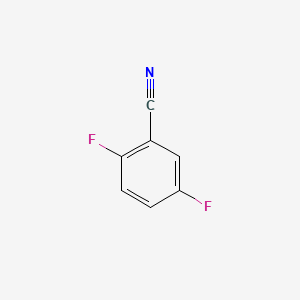
1,2-Propanediamine, N,N,N',N',2-pentamethyl-
説明
1,2-Propanediamine, N,N,N',N',2-pentamethyl- is a chemical compound that is part of a broader class of organic compounds known as diamines. These compounds are characterized by the presence of two amine groups, which are functional groups containing nitrogen atoms with lone pairs of electrons. The specific structure of 1,2-propanediamine derivatives makes them useful as ligands in coordination chemistry, where they can bind to metal ions to form complexes with various geometries and properties .
Synthesis Analysis
The synthesis of 1,2-propanediamine derivatives and their complexes can be achieved through various methods. For instance, the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane or 3,3,3-trifluoro-1-nitropropene with 3-aminobenzotrifluoride followed by the reduction of the nitro group can yield 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine . Additionally, a novel synthesis method for 1-phenyl-1,2-propanediamines involves the highly regioselective and stereo-specific opening of chiral aziridines . The catalytic synthesis of 1,2-propanediamine is also an area of active research, with various catalysts and processes being developed for its preparation from different starting materials such as propane dihalide, alcohol, aziridine, and acrylonitrile .
Molecular Structure Analysis
The molecular structure of 1,2-propanediamine derivatives is crucial for their function as ligands. X-ray crystallography studies have revealed the geometry of metal complexes with these ligands. For example, the crystal structure of a chromium(III) complex with N,N'-bis(2-pyridylmethyl)-1,3-propanediamine shows that the ligand binds in a cis-β form, with the six-membered chelate rings adopting chair and skew-boat conformations . Similarly, the structure of a nickel(II) complex with a modified 1,3-propanediamine ligand indicates that the ligand coordinates through 2 N and 4 O atoms, forming an octahedral complex .
Chemical Reactions Analysis
1,2-Propanediamine derivatives can undergo various chemical reactions, particularly in the formation of metal complexes. The ligands can act as sexidentate, coordinating to metal ions like cobalt(III) to form complexes with distinct absorption and circular dichroism spectra . They can also form mononuclear complexes with transition metals such as copper(II), cobalt(III), and zinc(II), with the geometry of the metal ions being influenced by the ligand conformation . The introduction of substituents on the 1,2-propanediamine backbone can modulate the structure and reactivity of the resulting complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2-propanediamine derivatives are closely related to their molecular structure and the nature of their complexes. For instance, the presence of substituents such as methyl groups can influence the conformation of the ligand and, consequently, the stability and geometry of the metal complex . The protolytic and complexation properties of these ligands can be studied using techniques like pH-potentiometry and UV spectroscopy, revealing insights into their behavior in aqueous solutions and their selectivity towards different metal ions . The thermal properties and decomposition mechanisms of the complexes can also be investigated using thermal analysis techniques .
科学的研究の応用
Radioprotective Activity
1,3-Propanediamine derivatives have been synthesized and evaluated for their potential as radioprotectors in mice. Although expected to show radioprotective properties, these compounds did not exhibit such activity in experimental evaluations, challenging the anticipated utility of similar diamine derivatives in radioprotection (Oiry et al., 1995).
Crystal Structure Analysis
Studies on the crystal structure of certain propanediamine derivatives have provided insights into their molecular configurations and interactions. For example, the crystal structure of a cobalt(III) iodide complex with N-(2-aminoethyl)-1,3-propanediamine revealed specific conformational details and the absolute configuration of the coordinated asymmetric nitrogen atom, contributing to a deeper understanding of metal-ligand interactions (Ishii et al., 1984).
Modulation of Metal Complex Structures
The introduction of methyl substituents into the 1,3-propanediamine structure has been shown to influence the configuration of octahedral nickel(II) complexes, demonstrating the impact of small structural modifications on metal complex geometries and properties (Đurić et al., 2020).
Magnetic Properties of Metal Chains
The synthesis and characterization of alternating azido bridged chains of copper(II) and nickel(II) using N-methyl-1,3-propanediamine showcased unique magnetic properties. These findings contribute to the understanding of magnetic interactions in metal-organic frameworks and could have implications for the development of new magnetic materials (Bhowmik et al., 2014).
Schiff Base Complexes
The synthesis of Schiff bases from 1,3-propanediamine and their subsequent formation of copper(II) complexes have been explored, shedding light on the structural and electronic properties of such complexes. This research has implications for the design of Schiff base ligands and their metal complexes in catalysis and materials science (Mahapatra et al., 2018).
作用機序
Target of Action
This compound is primarily used for research purposes .
Mode of Action
A related compound, meso-1,2-bis(dimethylamino)-1,2-diphenylethane, is formed through an unusual α-deprotonation of n,n-dimethylbenzylamine, instead of the well-known ortho-lithiation, with a subsequent oxidative c-c coupling of the anions .
Safety and Hazards
特性
IUPAC Name |
1-N,1-N,2-N,2-N,2-pentamethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2,10(5)6)7-9(3)4/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOVNUMTDBCBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2071443 | |
| Record name | 1,2-Propanediamine, N,N,N',N',2-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68367-53-3 | |
| Record name | N1,N1,N2,N2,2-Pentamethyl-1,2-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68367-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068367533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediamine, N1,N1,N2,N2,2-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Propanediamine, N,N,N',N',2-pentamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2071443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',2-pentamethylpropane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.492 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



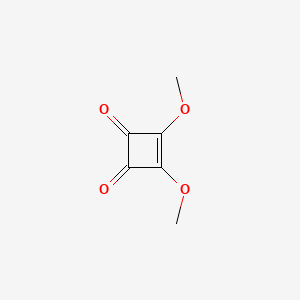
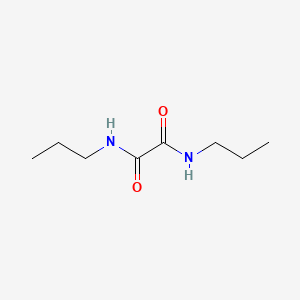
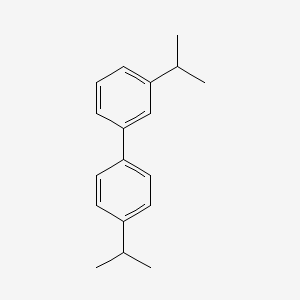
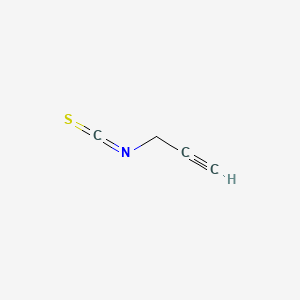
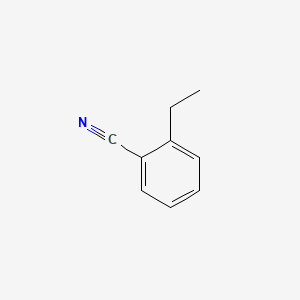
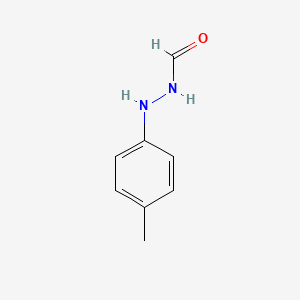
![Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl-](/img/structure/B1295052.png)
